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Compound of Interest

Compound Name:
2-Amino-4-phenylthiazole

hydrobromide monohydrate

Cat. No.: B1265574 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4-phenylthiazole hydrobromide monohydrate (CAS No. 52253-69-7), a compound

of interest in pharmaceutical research and development. This document is intended for

researchers, scientists, and drug development professionals, offering a centralized resource for

its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Compound Overview
2-Amino-4-phenylthiazole hydrobromide monohydrate is a salt of the parent compound, 2-

amino-4-phenylthiazole. The presence of the hydrobromide salt and the water of hydration

influences its spectroscopic characteristics.

Molecular Formula: C₉H₁₁BrN₂OS[1][2]

Molecular Weight: 275.17 g/mol [1][2]

Melting Point: 180-183 °C[1][2]
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Spectroscopic Data
While complete experimental spectra for the hydrobromide monohydrate are not readily

available in the public domain, the following tables summarize the expected and observed data

based on the known spectra of the free base, 2-amino-4-phenylthiazole, and related

derivatives. The data for the free base provides a foundational understanding, with anticipated

variations due to protonation and hydration noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆
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Chemical Shift
(δ) ppm

Multiplicity
Number of
Protons

Assignment

Expected
Changes for
Hydrobromide
Monohydrate

~7.8 - 7.9 d 2H

Aromatic protons

(ortho to

thiazole)

Potential

downfield shift

due to

protonation of

the thiazole ring.

~7.3 - 7.4 t 2H
Aromatic protons

(meta to thiazole)

Minor shifts

expected.

~7.2 - 7.3 t 1H
Aromatic proton

(para to thiazole)

Minor shifts

expected.

~7.1 s 1H Thiazole C5-H

Significant

downfield shift

expected due to

protonation of

the adjacent

nitrogen.

~7.0 br s 2H -NH₂

Broadening and

downfield shift

due to proton

exchange and

the formation of -

NH₃⁺.

~3.4 br s 2H H₂O

A broad singlet

from the water of

hydration would

be present.

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆
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Chemical Shift (δ) ppm Assignment
Expected Changes for
Hydrobromide
Monohydrate

~168 C2 (Thiazole)

Downfield shift due to the

attachment of the protonated

amino group.

~150 C4 (Thiazole) Minor shift.

~135 C-ipso (Phenyl) Minor shift.

~129 C-meta (Phenyl) Minor shift.

~128 C-para (Phenyl) Minor shift.

~126 C-ortho (Phenyl) Minor shift.

~103 C5 (Thiazole)

Upfield shift due to the

influence of the adjacent

protonated nitrogen.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
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Wavenumber
(cm⁻¹)

Intensity Assignment
Expected Changes
for Hydrobromide
Monohydrate

3400 - 3200 Strong, Broad
N-H stretching

(amine)

Broadening and

shifting to lower

wavenumbers due to

the formation of -NH₃⁺

and hydrogen bonding

with water and

bromide. A broad O-H

stretch from the water

of hydration will also

appear in this region.

3150 - 3000 Medium
Aromatic C-H

stretching

Minimal change

expected.

~1630 Strong N-H bending (amine)

Shift to lower

wavenumbers upon

protonation.

~1600, 1480, 1450 Medium-Strong
Aromatic C=C

stretching

Minimal change

expected.

~1540 Strong
C=N stretching

(thiazole ring)

Shift to higher

wavenumbers due to

increased double

bond character upon

protonation.

Below 1000 Medium-Weak
C-H out-of-plane

bending

Minimal change

expected.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments.
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m/z Ion Notes

177.05 [M+H]⁺

This would be the molecular

ion peak for the free base (2-

amino-4-phenylthiazole). In

ESI-MS, this peak is expected

to be prominent.

176.04 [M]⁺
The molecular ion of the free

base.

Note: In a typical mass spectrum of the hydrobromide salt, the base peak would likely

correspond to the protonated free base, as the hydrobromide and water would be lost during

ionization.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 2-Amino-4-phenylthiazole hydrobromide monohydrate.

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required compared to ¹H NMR.
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Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in
DMSO-d6

Transfer to
NMR Tube

Insert into
Spectrometer

Acquire 1H & 13C
Spectra Fourier Transform Phase & Baseline

Correction
Peak Integration
& Referencing

Sample Preparation (KBr) Data Acquisition Data Processing

Grind Sample
with KBr

Press into
Pellet

Acquire
Background

Run Sample
Spectrum

Background
Subtraction Peak Picking

Sample Preparation Data Acquisition (ESI) Data Analysis

Dissolve Sample
in Solvent

Infuse into
Ion Source

Acquire Mass
Spectrum

Identify Molecular
Ion Peak

Analyze
Fragmentation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b1265574#spectroscopic-data-for-
2-amino-4-phenylthiazole-hydrobromide-monohydrate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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